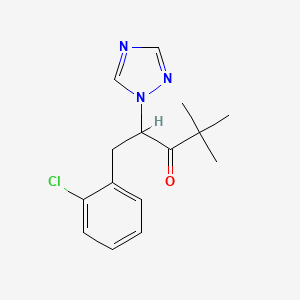

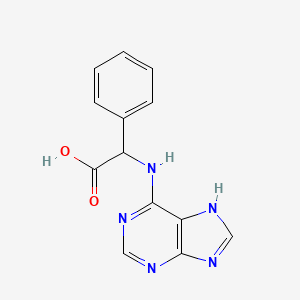

![molecular formula C8H7ClN2O B2626568 (5-氯-1H-吡咯并[2,3-c]吡啶-2-基)甲醇 CAS No. 867036-42-8](/img/structure/B2626568.png)

(5-氯-1H-吡咯并[2,3-c]吡啶-2-基)甲醇

描述

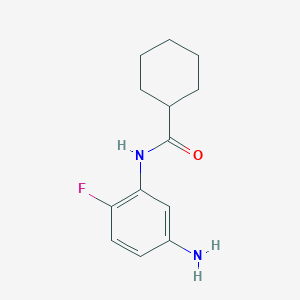

“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 867036-42-8 . It has a molecular weight of 182.61 . It appears as a yellow solid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The InChI code for “(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is 1S/C8H7ClN2O/c9-8-2-5-1-6 (4-12)11-7 (5)3-10-8/h1-3,11-12H,4H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a yellow solid . It has a molecular weight of 182.61 . The compound is stored at a temperature of 0-5°C .

科学研究应用

甲氧基化吡咯啉酮的合成: 研究表明该化合物在甲氧基化吡咯啉-2-酮的合成中很有用,后者对于制备农用化学品和医药化合物很有价值 (Ghelfi 等人,2003 年).

用于化学合成的吡咯啉酮的生产: 另一项研究证明了从类似的氯化吡咯烷酮合成 5-甲氧基或 5,5-二甲氧基-4-甲基-3-吡咯啉-2-酮,表明其在化学合成中的潜力 (Bellesia 等人,2001 年).

在晶体学和分子相互作用中的应用: 该化合物还被用于晶体学研究分子相互作用,如三丙啶二氯苯甲酸盐-二氯苯甲酸-甲醇-水 (Dayananda 等人,2012 年) 的研究所示。

在杂环化合物合成中的用途: 它在杂环化合物的合成中至关重要,例如 (8-氯-3-甲基-1H-吡唑并[4,3-c]辛诺林-1-基) (吡啶-4-基) 甲甲酮的制备,突出了其在有机化学中的多功能性 (Bawa 等人,2010 年).

制备芳基格氏试剂: 该化合物用于与芳基格氏试剂的反应,为有机合成和化学研究领域做出贡献 (Kobayashi 等人,2011 年).

作用机制

Target of Action

Similar compounds such as pexidartinib, a kinase inhibitor drug, act by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit) and fms-like tyrosine kinase-3 (flt-3) .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and migration, angiogenesis, and other processes

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis

属性

IUPAC Name |

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKZKRFVQILGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CN=C1Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

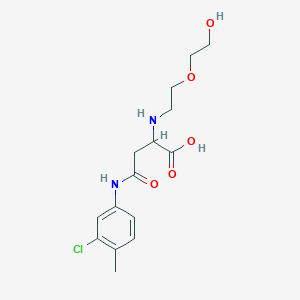

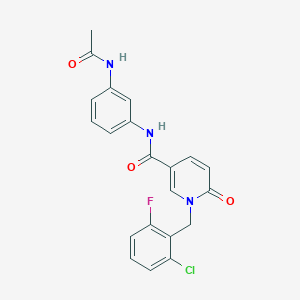

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)

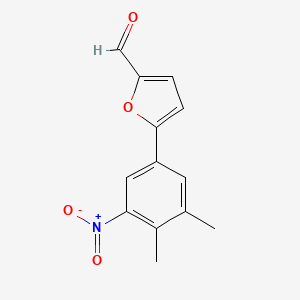

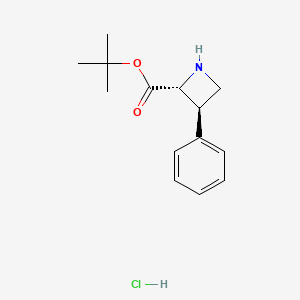

![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

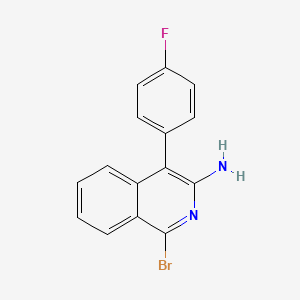

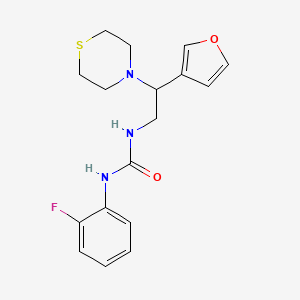

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2626499.png)

![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)